molecular formula C10H13ClN2O4S B7599859 (2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide

Cat. No.: B7599859
M. Wt: 292.74 g/mol
InChI Key: MBKAWIIODCFZIV-LURJTMIESA-N
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Description

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide is a chemical compound characterized by the presence of a sulfonamide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide typically involves the reaction of 3-chloro-4-methoxyaniline with a suitable sulfonyl chloride, followed by the introduction of the propanamide moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 3-chloro-4-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the propanamide moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4′,4′′′-([2,2′:5′,2′′-terthiophene]-5,5′′-diyl)bis([1,1′-biphenyl]-4-carbonitrile)

Uniqueness

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its potential as an enzyme inhibitor, while the methoxy and chloro substituents can influence its pharmacokinetic properties.

Properties

IUPAC Name

(2S)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-6(10(12)14)13-18(15,16)7-3-4-9(17-2)8(11)5-7/h3-6,13H,1-2H3,(H2,12,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKAWIIODCFZIV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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